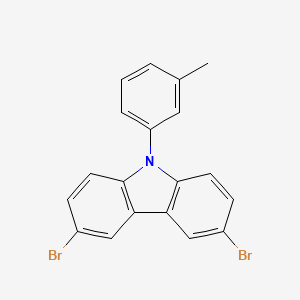

3,6-Dibromo-9-(m-tolyl)-9H-carbazole

Descripción general

Descripción

3,6-Dibromo-9-(m-tolyl)-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their aromatic structure and are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of bromine atoms at the 3 and 6 positions, along with a tolyl group at the 9 position, makes this compound particularly interesting for various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-9-(m-tolyl)-9H-carbazole typically involves the bromination of 9-(m-tolyl)-9H-carbazole. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as palladium or copper can enhance the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

3,6-Dibromo-9-(m-tolyl)-9H-carbazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form more complex molecules.

Oxidation and Reduction: The compound can undergo oxidation to form carbazole-quinones or reduction to remove the bromine atoms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products

Substitution Reactions: Products include various substituted carbazoles.

Coupling Reactions: Products include biaryl compounds and other complex structures.

Oxidation and Reduction: Products include carbazole-quinones and debrominated carbazoles.

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Light Emitting Diodes (OLEDs) :

3,6-Dibromo-9-(m-tolyl)-9H-carbazole is utilized as a luminescent material in OLEDs. Its structural characteristics allow it to exhibit efficient light emission when subjected to an electric current. Research indicates that carbazole derivatives can enhance the performance of OLEDs by improving their brightness and stability. The incorporation of bromine atoms in the structure can also modify the electronic properties, making it suitable for various applications in display technology .

Organic Photovoltaics (OPVs) :

This compound has been explored as a potential donor material in OPVs. Its ability to facilitate charge transport and improve light absorption makes it a candidate for enhancing the efficiency of solar cells. Studies have shown that carbazole-based polymers can lead to improved power conversion efficiencies due to their favorable energy levels and charge mobility .

Medicinal Chemistry

Anticancer Activity :

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer cells such as MCF-7 and MDA-MB-231. Notably, specific derivatives have been found to possess GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range, indicating potent anticancer activity .

Mechanism of Action :

The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell migration. Studies employing wound-healing assays have highlighted its potential to reduce metastatic behavior in cancer cells, suggesting that it could be a valuable agent in cancer therapy aimed at preventing metastasis .

Materials Science

Fluorescent Probes :

this compound is also investigated as a fluorescent probe in various sensing applications. Its fluorescence properties make it suitable for use in biological imaging and detection systems. The ability to tune its optical properties through structural modifications allows for the development of sensitive detection methods for biological and environmental analytes .

Redox Flow Batteries :

Recent studies have explored the use of this compound as a cathode material in non-aqueous organic redox flow batteries. Its electrochemical stability and favorable redox characteristics make it a promising candidate for energy storage applications. The incorporation of this compound can enhance the overall efficiency and lifespan of flow battery systems .

Data Tables

| Application Area | Specific Use | Performance Metrics |

|---|---|---|

| Organic Electronics | OLEDs | Enhanced brightness and stability |

| OPVs | Improved power conversion efficiency | |

| Medicinal Chemistry | Anticancer activity | GI50 values: 4.7 - 32.2 µM |

| Mechanism: Induces apoptosis | Inhibits cell migration | |

| Materials Science | Fluorescent probes | Sensitive detection capabilities |

| Redox flow batteries | Enhanced efficiency |

Mecanismo De Acción

The mechanism of action of 3,6-Dibromo-9-(m-tolyl)-9H-carbazole in organic electronics involves its ability to transport holes (positive charge carriers) efficiently. The bromine atoms and tolyl group influence the electronic properties, enhancing its performance in devices like OLEDs and OPVs. The compound interacts with other materials in the device, facilitating charge transfer and improving overall efficiency.

Comparación Con Compuestos Similares

Similar Compounds

3,6-Dibromo-9-phenyl-9H-carbazole: Similar structure but with a phenyl group instead of a tolyl group.

3,6-Dibromo-9-ethyl-9H-carbazole: Similar structure but with an ethyl group instead of a tolyl group.

3,6-Dibromo-9-(p-tolyl)-9H-carbazole: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

3,6-Dibromo-9-(m-tolyl)-9H-carbazole is unique due to the specific positioning of the tolyl group, which can influence its electronic properties and reactivity. This makes it particularly suitable for certain applications in organic electronics and material science.

Actividad Biológica

3,6-Dibromo-9-(m-tolyl)-9H-carbazole (CAS: 890653-54-0) is a derivative of carbazole, a compound known for its significant biological activities and applications in medicinal chemistry. The unique structure of this compound, characterized by bromine substituents at the 3 and 6 positions and a m-tolyl group at the 9 position, contributes to its diverse biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Compounds related to carbazole have shown potential anticancer effects. For instance, structural modifications of carbazoles have been associated with enhanced activity against various cancer cell lines . The specific activity of this compound has not been extensively documented but is anticipated based on its structural analogs.

- Antimicrobial Activity : Similar carbazole derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains .

- Antifungal Activity : Some studies indicate that carbazole derivatives possess antifungal properties, which may extend to this compound. These compounds have shown efficacy against fungi such as Candida albicans and Fusarium oxysporum .

Structure-Activity Relationship (SAR)

The biological activity of carbazole derivatives is often influenced by their structural features. Key aspects include:

- Bromine Substitution : The presence of bromine atoms can enhance lipophilicity and molecular interactions with biological targets.

- Aromatic Substituents : The m-tolyl group may contribute to π–π stacking interactions with biomolecules, potentially increasing binding affinity and activity.

- Electron-Withdrawing Groups : The electronic properties imparted by the bromine atoms can modulate the reactivity and interaction profiles of the compound.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies on structurally similar carbazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, compounds with similar structural motifs have been evaluated for their cytotoxic effects on breast cancer cells, showing IC50 values in the micromolar range .

- Antimicrobial Evaluations : A study evaluating the antimicrobial activity of various carbazole derivatives found that some exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values indicating moderate potency .

- Mechanistic Insights : Molecular docking studies suggest that carbazole derivatives can interact with key enzymes involved in cancer progression and microbial resistance mechanisms, highlighting their potential as lead compounds for drug development .

Propiedades

IUPAC Name |

3,6-dibromo-9-(3-methylphenyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Br2N/c1-12-3-2-4-15(9-12)22-18-7-5-13(20)10-16(18)17-11-14(21)6-8-19(17)22/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQPTRCVROSIOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890653-54-0 | |

| Record name | 3,6-Dibromo-9-(m-tolyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.